N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
Description
N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a phenyl group at position 7 and an N-ethyl-N-phenylacetamide side chain at position 3. Thienopyrimidines are pharmacologically significant scaffolds, often explored for kinase inhibition due to their structural mimicry of purine bases .
Properties
IUPAC Name |
N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-2-25(17-11-7-4-8-12-17)19(26)13-24-15-23-20-18(14-28-21(20)22(24)27)16-9-5-3-6-10-16/h3-12,14-15H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVINKJSWJWMAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate thienopyrimidine precursors with ethyl and phenyl substituents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienopyrimidine compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound has a unique thieno[3,2-d]pyrimidine core structure, which contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 435.56 g/mol. Its structure is characterized by the presence of an ethyl group and a phenylacetamide moiety, enhancing its reactivity and interaction with biological targets.
Chemistry
In the field of synthetic chemistry, N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide serves as a valuable building block for the synthesis of more complex molecules. Its thieno[3,2-d]pyrimidine core can be modified to create derivatives with tailored properties for specific applications.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Studies have shown that thienopyrimidine derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Antiviral Properties : Research indicates that compounds in this class may inhibit viral replication, particularly in retroviral infections. For instance, patents have been filed for derivatives showing efficacy against various viral pathogens .
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific molecular pathways.
Medicine
This compound has been explored for therapeutic applications:
- JAK Inhibition : Some derivatives have been identified as Janus kinase inhibitors, showing promise in treating autoimmune diseases and certain cancers .
- Drug Development : The compound's unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In industrial applications, this compound is being studied for its potential in creating new materials and chemical processes. Its chemical properties allow it to be used in:
- Material Science : As a precursor to advanced materials with specific electronic or optical properties.
- Chemical Processes : In catalysis or as a reagent in organic synthesis.
Case Studies and Research Findings
Several studies highlight the efficacy and versatility of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition of bacterial growth against multiple strains. |
| Study B | Antiviral Properties | Identified as an effective inhibitor of HIV replication in vitro. |
| Study C | Anticancer Activity | Induced apoptosis in leukemia cell lines through caspase activation pathways. |
Mechanism of Action
The mechanism of action of N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are critical for understanding its physicochemical and biological properties. Below is a detailed comparison:
Substituent Variations and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Purity (%) | CAS Number |
|---|---|---|---|---|---|---|
| N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide | Not provided | Estimated ~389.5 | N-ethyl, N-phenyl, 7-phenyl | Not reported | Not reported | Not provided |
| N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide | C22H19N3O2S | 375.45 | N-methyl, N-phenyl, 7-phenyl | Not reported | 98 | 1105223-98-0 |
| N-(4-Acetamidophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | C22H18N4O3S | 418.47 | N-acetamidophenyl, 7-phenyl | Not reported | Not reported | 1105224-43-8 |
| N-(2-furylmethyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | C19H15N3O3S | 389.41 | N-furylmethyl, 7-phenyl | Not reported | Not reported | 1105235-03-7 |
Key Observations :
- Lipophilicity: The N-ethyl group in the target compound likely enhances lipophilicity compared to the N-methyl analog (375.45 g/mol vs.
- Hydrogen Bonding: The N-acetamidophenyl analog (418.47 g/mol) introduces an additional hydrogen bond donor/acceptor, which may enhance target binding but reduce solubility .
- Aromatic Interactions : The 7-phenyl group is conserved across all analogs, suggesting its role in π-π stacking with biological targets .
Physicochemical Data Gaps
- Melting Points: Only compound 24 () reports a melting point (143–145°C), but its structural dissimilarity (tetrahydro-pyrido-thieno-pyrimidine) limits direct comparison .
- Solubility and LogP: No experimental data are provided for any analogs, necessitating computational prediction for further analysis.
Biological Activity
N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacological properties, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 389.5 g/mol. The compound features a thienopyrimidine core, which is known for various biological activities.
Biochemical Pathways
Research indicates that compounds with thienopyrimidine structures may influence several biochemical pathways, including enzyme inhibition related to cell proliferation and apoptosis. The specific pathways affected by this compound remain to be fully elucidated but are under investigation.
Anticancer Activity
Several studies have pointed towards the anticancer potential of thienopyrimidine derivatives. This compound has been investigated for its ability to inhibit specific enzymes involved in tumor growth. For instance, compounds with similar structures have shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Research indicates that derivatives of thienopyrimidine can exhibit significant antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy in treating bacterial infections .
Research Findings and Case Studies
- Antitumor Activity : A study highlighted the effectiveness of thienopyrimidine derivatives in reducing tumor size in animal models. The mechanism involved the induction of apoptosis in cancer cells through enzyme inhibition .
- Antimicrobial Studies : In vitro tests demonstrated that N-substituted thienopyrimidines had promising antibacterial effects against Gram-positive and Gram-negative bacteria. The EC50 values were notably lower than traditional antibiotics, indicating superior efficacy .
- Pharmacological Evaluation : A comparative analysis of similar compounds revealed that those containing the thienopyrimidine structure exhibited enhanced biological activity compared to other classes of compounds .
Comparison with Similar Compounds
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce functional groups (e.g., alkylation of thieno[3,2-d]pyrimidine scaffolds) .
- Condensation reactions using reagents like cyanoacetic acid or 2-chloroacetamide derivatives to form acetamide linkages .
- Purification via column chromatography or recrystallization, with yields optimized by controlling reaction time, temperature, and stoichiometric ratios .
Characterization is performed using ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry to confirm structural integrity .
Advanced: How can crystallographic data be analyzed to resolve structural ambiguities in thieno[3,2-d]pyrimidine derivatives?
Answer:
- Use SHELX software (e.g., SHELXL/SHELXS) for structure refinement, leveraging high-resolution X-ray diffraction data to model bond lengths, angles, and torsional parameters .
- Assess data quality via R factors (e.g., R₁ < 0.05 for high reliability) and check for disorder in the crystal lattice, which may require constrained refinement .
- Cross-validate with spectroscopic data (NMR chemical shifts) to confirm substituent positioning .
Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., ethyl and phenyl groups) and carbon backbone connectivity .
- High-resolution mass spectrometry (HR-MS) : Confirms molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .
- IR spectroscopy : Detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) .
Advanced: How can researchers address discrepancies in reported cytotoxicity data across studies?
Answer:
- Standardize assay conditions : Use identical cell lines (e.g., A549, MCF-7) and protocols (e.g., MTT assay incubation times) to minimize variability .
- Validate purity : Ensure compounds are ≥95% pure via HPLC and eliminate solvent residues that may skew results .
- Dose-response curves : Perform triplicate experiments to calculate IC₅₀ values with statistical significance (p < 0.05) .
Basic: What are the key steps in optimizing synthetic yield for this compound?
Answer:
- Catalyst selection : Use anhydrous potassium carbonate to deprotonate intermediates and accelerate substitution reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates by stabilizing transition states .
- Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction progress and side-product minimization .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, halogens) to the phenyl ring to modulate electron density and binding affinity .
- Docking simulations : Use software like AutoDock to predict interactions with targets (e.g., c-Met kinase) and prioritize derivatives for synthesis .
- In vitro validation : Test analogs against cancer cell lines and compare IC₅₀ values to identify pharmacophore contributions .
Basic: What safety precautions are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles during weighing .
- Spill management : Neutralize accidental releases with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational modeling aid in predicting metabolic stability of this compound?
Answer:
- ADMET prediction : Tools like SwissADME assess metabolic sites (e.g., cytochrome P450 oxidation of ethyl groups) and bioavailability .
- MD simulations : Model interactions with blood plasma proteins (e.g., albumin) to estimate half-life .
- Metabolite identification : Compare in silico results with in vitro microsomal assays for validation .
Basic: What analytical methods confirm the absence of synthetic by-products?
Answer:
- Thin-layer chromatography (TLC) : Monitor reaction progress and detect intermediates .
- HPLC with UV detection : Quantify purity (>95%) by integrating peak areas at λ = 254 nm .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced: What strategies resolve low solubility issues during biological assays?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Particle size reduction : Nano-milling or sonication to create stable suspensions .
Basic: How is the compound’s stability assessed under various storage conditions?
Answer:
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
- Light sensitivity : Store in amber vials to prevent photolytic decomposition of the thieno-pyrimidine core .
Advanced: How can researchers validate target engagement in cellular models?
Answer:
- Western blotting : Measure downstream protein phosphorylation (e.g., Akt/mTOR pathways) after treatment .
- Cellular thermal shift assay (CETSA) : Confirm binding to intended targets by monitoring thermal stability shifts .
- Knockout models : Use CRISPR/Cas9 to delete target genes and assess loss of compound efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
